Product packaging for Arsenic-73(Cat. No.:CAS No. 15422-59-0)

Arsenic-73

Cat. No.: B1239366
CAS No.: 15422-59-0
M. Wt: 72.92383 g/mol
InChI Key: RQNWIZPPADIBDY-YPZZEJLDSA-N
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Description

Arsenic-73 (⁷³As) is a radioactive isotope of arsenic with a half-life of approximately 80.3 days . It is a key subject of investigation in nuclear medicine and biochemical research, with potential applications as a tracer in biochemical studies and for the development of targeted radiotherapy and diagnostic imaging agents . The production, handling, and application of this compound are specialized to research institutions and nuclear medicine facilities, with the market for this isotope projected to experience growth driven by advancements in these fields . The metabolism of arsenic in biological systems involves complex pathways. Inorganic arsenic is metabolized through reduction and methylation reactions, which are catalyzed by enzymes such as glutathione-S-transferase omega-1 (GSTO1) and arsenic (III) methyltransferase (AS3MT) . This process often uses S-adenosyl methionine (SAM) as a methyl donor and requires reduced glutathione (GSH) . Researchers are leveraging established arsenic chemistry to incorporate this compound into various precursors and biologically-active molecules for targeted research applications . This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use. Handling of this radioactive material requires specialized infrastructure and must comply with all local and international safety and regulatory protocols for radioactive substances .

Structure

2D Structure

Chemical Structure Depiction
molecular formula As B1239366 Arsenic-73 CAS No. 15422-59-0

Properties

CAS No.

15422-59-0

Molecular Formula

As

Molecular Weight

72.92383 g/mol

IUPAC Name

arsenic-73

InChI

InChI=1S/As/i1-2

InChI Key

RQNWIZPPADIBDY-YPZZEJLDSA-N

SMILES

[As]

Isomeric SMILES

[73As]

Canonical SMILES

[As]

Synonyms

73As radioisotope
Arsenic-73
As-73 radioisotope

Origin of Product

United States

Nuclear Structure and Decay Characteristics of Arsenic 73

Isotopic Composition and Nuclear Configuration of ⁷³As

The atomic number (Z) of Arsenic is 33, indicating that any isotope of arsenic contains 33 protons in its nucleus chemlin.orgmirdsoft.orgvsb.cz. Arsenic-73 has a mass number (A) of 73 mirdsoft.org. The mass number is the total number of nucleons (protons and neutrons) in the nucleus vsb.cz.

To determine the number of neutrons (N) in this compound, the atomic number is subtracted from the mass number: N = A - Z N = 73 - 33 = 40

Thus, a nucleus of this compound is composed of 33 protons and 40 neutrons mirdsoft.orgchemlin.org. The isotopic mass of ⁷³As is approximately 72.923829 atomic mass units (u) chemlin.orgmit.edu.

Neutron-to-Proton Ratio and Nuclear Stability

The neutron-to-proton (N/Z) ratio is a key factor in determining the stability of an atomic nucleus vaia.comlumenlearning.com. For lighter elements, a stable nucleus typically has an N/Z ratio close to 1:1. However, as the atomic number increases, more neutrons are generally needed to overcome the increasing electrostatic repulsion between protons, shifting the band of stability towards higher neutron-to-proton ratios lumenlearning.comutexas.edu.

For this compound, the neutron-to-proton ratio is: N/Z = 40 / 33 ≈ 1.21

The stable isotope of arsenic, ⁷⁵As, has 33 protons and 42 neutrons, resulting in an N/Z ratio of 42/33 ≈ 1.27 wikipedia.org. The N/Z ratio of ⁷³As (≈ 1.21) is lower than that of the stable isotope ⁷⁵As (≈ 1.27). This indicates that ⁷³As is relatively proton-rich compared to the stable configuration for arsenic, which influences its mode of radioactive decay vaia.com. Nuclei with a lower neutron-to-proton ratio than the stable isotopes tend to decay via modes that increase the neutron count or decrease the proton count vaia.com.

Radioactive Decay Scheme of ⁷³As

This compound is a radioactive isotope and undergoes radioactive decay to transform into a more stable nucleus wikipedia.orglumenlearning.com.

Electron Capture (EC) Decay Mode to Germanium-73

This compound primarily decays through a process called electron capture (EC) wikipedia.orgmirdsoft.orgmit.educoconote.app. In electron capture, the nucleus of an atom absorbs one of its inner atomic electrons, typically from the K or L shell coconote.appsnmjournals.org. This captured electron then combines with a proton in the nucleus to form a neutron coconote.app. This process results in the atomic number decreasing by one, while the mass number remains unchanged coconote.appvaia.com.

The decay of this compound via electron capture transforms it into Germanium-73 (⁷³Ge) wikipedia.orgmirdsoft.orgmit.educoconote.appvaia.com. Germanium (Ge) has an atomic number of 32 nih.govperiodic-table.io. The nuclear equation for the electron capture decay of ⁷³As is:

⁷³As + e⁻ → ⁷³Ge + νₑ

Here, ⁷³As represents this compound, e⁻ represents the captured electron, ⁷³Ge represents Germanium-73, and νₑ represents an electron neutrino, which is emitted during the process vaia.com. This decay mode is consistent with ⁷³As being a proton-rich nucleus, as electron capture effectively converts a proton into a neutron, moving the daughter nucleus (⁷³Ge) closer to the band of stability vaia.com.

Half-Life Determination and Significance

The half-life (T½) of a radioactive isotope is the time it takes for half of the atomic nuclei in a sample to decay chemlin.org. The half-life of this compound is approximately 80.30 days wikipedia.orgmirdsoft.orgchemlin.orgmit.edu. This relatively long half-life, compared to many other radioisotopes of arsenic wikipedia.orgwikipedia.org, makes ⁷³As suitable for certain applications, particularly in research and tracing studies where a longer observation period is required. The decay constant (λ) for ⁷³As is approximately 9.9907e-08 s⁻¹ mirdsoft.orgmit.edu.

Here is a summary of the half-life data:

PropertyValueUnit
Half-life (T½)80.30 (6)days
Half-life (T½)6.937920 × 10⁶seconds
Decay Constant (λ)9.9907e-08s⁻¹

Note: The number in parentheses indicates the uncertainty in the last digit.

Associated Gamma-Ray Emission Energies and Intensities

While the primary decay of ⁷³As is by electron capture to the ground state of ⁷³Ge, electron capture can also populate excited states of the daughter nucleus lnhb.fr. These excited states then de-excite to the ground state by emitting gamma rays vsb.cz.

The decay of ⁷³As is accompanied by the emission of gamma rays with specific energies and intensities. One notable gamma ray transition has an energy of approximately 53.4 keV mirdsoft.org. Another common gamma-ray energy cited in the decay of ⁷³As is around 66.7 keV issr.edu.kh. Research findings indicate various gamma-ray energies and their corresponding yields per disintegration mirdsoft.org.

Here is a table of some associated photon emissions during the decay of ⁷³As, including gamma rays and X-rays (as they are often presented together in decay data):

Energy [MeV]Yield [#/nt] (if > 0.01)Radiation Type
0.05343700.1047Gamma
0.0012106322.05X-ray
0.009844200.5843X-ray
0.009811590.3010X-ray
0.01206170.3911X-ray
0.01202910.2211X-ray
0.008523300.6931X-ray
0.04237000.7630X-ray
0.001077983.195X-ray

Note: This table includes radiations with a yield greater than 0.01 per nuclear transformation (nt). Data compiled from various sources mirdsoft.org.

Production of Characteristic X-rays During Decay

The electron capture process in ⁷³As directly leads to the production of characteristic X-rays of the daughter element, Germanium (Ge) snmjournals.org. When an inner electron is captured by the nucleus, it leaves a vacancy in the electron shell snmjournals.orguio.no. Electrons from higher energy shells then transition to fill this vacancy snmjournals.org. This transition releases energy in the form of characteristic X-rays, with energies specific to the electron shell transitions of the daughter atom (Germanium) snmjournals.org.

The characteristic X-rays emitted following the electron capture in ⁷³As are primarily Germanium K-shell X-rays. These X-rays have specific energies, such as Ge Kα and Kβ X-rays horiba.com. The emission of these X-rays is a direct consequence of the atomic rearrangement that occurs after the nucleus captures an electron.

Here are some characteristic X-ray energies for Germanium:

Radiation TypeEnergy [keV]
Ge Kα19.88
Ge Kα29.85
Ge Kβ110.98
Ge Kβ310.94

Note: These are approximate energies for characteristic Germanium X-rays horiba.com.

Compound Names and PubChem CIDs

While this article focuses on the radioisotope ⁷³As and its decay product ⁷³Ge, which are elemental forms, the request asks for a table of "compound names" and their PubChem CIDs. In the context of nuclear science, the focus is typically on the isotopes themselves rather than their chemical compounds. However, to fulfill the request as closely as possible, the following table lists the elements discussed and their PubChem CIDs, clarifying that these refer to the elements in their standard forms.

NamePubChem CIDNotes
Arsenic5359596Refers to the element Arsenic (As) periodic-table.ionih.goveasychem.org
Germanium6326954Refers to the element Germanium (Ge) nih.govperiodic-table.ioeasychem.orgperiodic-table.iofishersci.pt

Nuclear Spin and Parity of ⁷³As

The nuclear spin and parity of the ground state of this compound (⁷³As) have been determined to be 3/2⁻. chemlin.orgwikipedia.orgmit.eduwebelements.com This quantum mechanical property describes the intrinsic angular momentum of the nucleus and the behavior of its wave function under spatial inversion.

Excited States and Isomeric Transitions of Daughter Nuclides

The daughter nuclide of ⁷³As decay, Germanium-73 (⁷³Ge), exists in various excited nuclear states in addition to its ground state. These excited states can de-excite to lower energy states, including the ground state, through the emission of gamma rays or internal conversion electrons.

Studies have identified several excited states in ⁷³Ge. For instance, an excited state at approximately 67.4 keV has been observed, which is populated following the decay of ⁷³As. aps.org Another excited state at 68.7 keV has also been reported, with a half-life on the order of nanoseconds, decaying via nuclear forward scattering. researchgate.net An isomeric state of ⁷³Ge (⁷³Geᵐ) at 67.4 keV excitation energy has a relatively short half-life of 0.53 seconds and decays via a gamma-ray transition. aps.orgcapes.gov.br

The decay of ⁷³As populates various levels in ⁷³Ge, and the subsequent de-excitation involves the emission of gamma rays with specific energies and intensities. Detailed nuclear data sheets for A=73 nuclides provide comprehensive information on the energy levels and transitions in ⁷³Ge. osti.govosti.gov

NuclideExcitation Energy (keV)Half-lifeDecay Mode
⁷³Ge0 (Ground State)Stable-
⁷³Ge67.40.53(3) sIsomeric Transition
⁷³Ge68.71.74 nsNuclear Forward Scattering
⁷³GeOther excited statesVariesGamma Emission, Internal Conversion

Production Methodologies for Arsenic 73

Cyclotron-Based Production Routes

Cyclotrons are the principal means for producing Arsenic-73. This is accomplished by irradiating a germanium (Ge) target with a proton beam, which induces a nuclear reaction that transforms germanium isotopes into arsenic isotopes. isotopes.gov

The fundamental method for producing ⁷³As is the bombardment of germanium targets with protons accelerated in a cyclotron. isotopes.gov This process involves directing a high-energy proton beam onto a target, which can be composed of either natural germanium or, more preferably, isotopically enriched germanium. The interaction of protons with the germanium nuclei leads to the formation of various arsenic isotopes, including ⁷³As. nih.gov

Several nuclear reactions can lead to the synthesis of this compound when a germanium target is irradiated with protons. The general notation for these reactions is Ge(p,xn)⁷³As, where 'p' represents the incoming proton, and 'xn' signifies the emission of 'x' number of neutrons.

When using a target of natural germanium, which is composed of several isotopes, multiple reactions occur simultaneously. The optimal proton energy range to produce ⁷³As from natural germanium with high radionuclidic purity is between 18 and 30 MeV. nih.gov In this range, the dominant contributing reactions are believed to be ⁷³Ge(p,n)⁷³As and ⁷⁴Ge(p,2n)⁷³As. After irradiation, a decay period of about 60 days is recommended to allow shorter-lived arsenic isotopes to decay, thereby increasing the purity of the final ⁷³As product. nih.gov

For more specific and efficient production, isotopically enriched targets are used. The primary reaction for producing ⁷³As utilizes an enriched ⁷⁴Ge target, proceeding via the ⁷⁴Ge(p,2n)⁷³As reaction. buyisotope.com

Table 1: Key Cyclotron-Based Nuclear Reactions for ⁷³As Production

Target IsotopeNuclear ReactionIncident ParticleEmitted Particle(s)Product IsotopeOptimal Energy Range (MeV)
Natural Germanium (natGe)natGe(p,xn)⁷³AsProton (p)Neutrons (xn)⁷³As18 - 30 nih.gov
Germanium-74 (⁷⁴Ge)⁷⁴Ge(p,2n)⁷³AsProton (p)2 Neutrons (2n)⁷³AsNot specified
Germanium-73 (⁷³Ge)⁷³Ge(p,n)⁷³AsProton (p)1 Neutron (n)⁷³AsNot specified

To enhance the production yield and radionuclidic purity of this compound, isotopically enriched Germanium-74 (⁷⁴Ge) is often used as the target material. buyisotope.com Natural germanium consists of five isotopes, and irradiating it leads to the co-production of other arsenic radioisotopes (such as ⁷¹As, ⁷²As, and ⁷⁴As), which can be difficult to separate from ⁷³As. nih.gov By using a target highly enriched in ⁷⁴Ge, the ⁷⁴Ge(p,2n)⁷³As reaction is favored, significantly reducing the formation of unwanted isotopic impurities and simplifying the subsequent purification process.

The operational parameters of the cyclotron, such as proton beam energy and current, are critical for optimizing ⁷³As production. The proton energy must be carefully selected to maximize the cross-section of the desired nuclear reaction while minimizing those of competing reactions that produce impurities. nih.gov For production from natural germanium, an energy range of 18 to 30 MeV is considered optimal for achieving good radionuclidic purity. nih.gov

Beam current, measured in microamperes (µA), determines the rate of radioisotope production. Higher beam currents result in higher yields. It has been demonstrated that by using a high-current target, it is possible to produce gigabecquerel (GBq) quantities of ⁷³As. nih.gov However, a significant challenge with germanium targets is their poor thermal and electrical conductivity. nih.gov This can lead to overheating and potential damage to the target under high-intensity beams, necessitating sophisticated target cooling systems and careful management of the beam current.

Reactor-Based Production Pathways (if applicable to ⁷³As specifically)

While nuclear reactors are used to produce certain arsenic radioisotopes, such as ⁷⁷As via neutron capture on ⁷⁶Ge, a direct and efficient pathway for producing ⁷³As from a germanium target in a reactor is not commonly utilized. researchgate.net

An alternative, indirect reactor-based route involves a selenium target. The reaction ⁷⁴Se(n,2n)⁷³Se can be induced in a reactor. The resulting Selenium-73 (⁷³Se) is radioactive and decays via positron emission (β+) into ⁷³As. researchgate.net This method, however, does not start with a germanium target. Some studies mention the possibility of producing various arsenic isotopes, including ⁷³As, by irradiating germanium oxide in a reactor, but the specific nuclear reactions and yields are not well-established for this particular isotope. nih.govresearchgate.net Therefore, cyclotron-based methods remain the predominant approach for ⁷³As production.

Post-Irradiation Processing and Radiochemical Separation Strategies

Following irradiation, the this compound produced must be chemically separated from the bulk germanium target material and any other radio-contaminants. This radiochemical separation is a crucial step to obtain a high-purity product.

A common procedure begins with the dissolution of the irradiated germanium target, which is often in the form of germanium oxide (GeO₂). nih.gov Various separation techniques have been developed, including distillation, solvent extraction, and chromatography. researchgate.net

One effective method involves dissolving the irradiated GeO₂ target in concentrated hydrofluoric acid (HF). In this medium, germanium forms the stable hexafluorogermanate(IV) anion, [GeF₆]²⁻. By adding potassium iodide (KI), the arsenic species are converted to arsenic triiodide ([*As]AsI₃). This arsenic compound can then be selectively separated from the germanium-containing solution using solid-phase extraction on a polystyrene-based resin. This particular strategy has demonstrated high separation efficiency, with a radiochemical yield for arsenic reported to be greater than 90%. nih.govresearchgate.net Another established technique involves the distillation of germanium followed by anion exchange chromatography to isolate the arsenic fraction. researchgate.net

Dissolution Techniques for Irradiated Target Materials

The initial step following the irradiation of the target material, most commonly germanium dioxide (GeO₂), is its complete dissolution to bring the produced ⁷³As into a liquid phase for subsequent chemical processing. The choice of dissolution agent and conditions is critical to ensure efficient recovery and to facilitate the following separation steps.

Several methods have been developed for the dissolution of irradiated germanium targets. One common approach involves the use of concentrated hydrofluoric acid (HF) isotopes.gov. In this method, the germanium oxide target is dissolved in HF, which effectively breaks down the oxide matrix. Another established technique is the dissolution of the GeO₂ target in a potassium hydroxide (B78521) (KOH) solution unitedwell.com.

Acids such as hydrochloric acid (HCl), perchloric acid (HClO₄), nitric acid (HNO₃), hydrobromic acid (HBr), and sulfuric acid (H₂SO₄) have also been studied for their effectiveness in dissolving germanium-based targets unitedwell.com. The dissolution of metallic germanium targets has been achieved using a mixture of 10 M HCl and 15 M HNO₃ (aqua regia) at elevated temperatures asianmetal.com. The selection of the dissolution technique often depends on the subsequent separation and purification methods to be employed.

Table 1: Common Dissolution Agents for Irradiated Germanium Targets
Dissolution AgentTarget MaterialReference
Concentrated Hydrofluoric Acid (HF)Germanium Oxide (GeO₂) isotopes.gov
Potassium Hydroxide (KOH)Germanium Oxide (GeO₂) unitedwell.com
Aqua Regia (HCl + HNO₃)Metallic Germanium (Ge) asianmetal.com
Various Acids (HCl, HClO₄, H₂SO₄)Germanium Oxide (GeO₂) unitedwell.com

Radiochemical Separation of ⁷³As from Germanium Matrix

Once the target material is dissolved, the microscopic quantities of produced ⁷³As must be separated from the macroscopic amount of the germanium target material. This separation is a crucial step to obtain a no-carrier-added (n.c.a.) product with high specific activity. Various radiochemical techniques are employed for this purpose, including solvent extraction, solid-phase extraction, and chromatography.

Solvent extraction is a widely used method. One effective system involves the extraction of arsenic from an acidic solution containing potassium iodide (KI) into an organic solvent like cyclohexane (B81311) unitedwell.com. In this process, As(III) forms a complex that is preferentially extracted into the organic phase, while germanium remains in the aqueous phase. Optimal separation has been achieved using 4.75 M HCl and 0.5 M KI with cyclohexane as the organic solvent unitedwell.com. The arsenic can then be back-extracted into an aqueous solution, often containing an oxidizing agent like hydrogen peroxide (H₂O₂) unitedwell.com.

Solid-phase extraction (SPE) offers another efficient separation route. A method has been described where the irradiated germanium oxide is dissolved in concentrated HF, and germanium is separated as the [GeF₆]²⁻ complex. By adding potassium iodide, arsenic is converted to arsenic triiodide ([*As]AsI₃), which can be separated using a polystyrene-based solid-phase extraction system isotopes.gov.

Chromatographic methods are also employed. Column chromatography can be used to separate arsenic from germanium based on their different affinities for various stationary and mobile phases. For instance, germanium can be selectively retained on a silica (B1680970) gel column as germanate, while arsenic is eluted as arsenate when using an organic or mixed mobile phase google.com. Anion exchange chromatography is another powerful technique for separating arsenic from germanium and other potential impurities unitedwell.com.

Purification Techniques for High Radiochemical Purity (e.g., Distillation, Solid-Phase Extraction, Solvent Extraction)

Achieving high radiochemical purity is essential for the final ⁷³As product. This often requires one or more purification steps following the initial separation from the germanium matrix. The goal is to remove any remaining germanium, other metallic impurities, and other radioisotopes. Distillation, solid-phase extraction, and solvent extraction are primary techniques used for this purpose.

Distillation is a classic and highly effective method for purifying arsenic. The process often involves converting the arsenic to a volatile compound, such as arsenic trichloride (B1173362) (AsCl₃), which has a boiling point of 130°C. This allows it to be easily separated from less volatile impurities by distillation isotopes.govnih.gov. Following proton bombardment of a germanium target, the processing can include both dissolution and distillation to achieve a high-purity product isotopes.govisotopes.gov.

Solid-Phase Extraction (SPE) and anion exchange chromatography are also instrumental in the final purification stages. Anion exchange resins can be used to selectively bind arsenic species, which are then eluted with a specific solvent, leaving impurities behind. For example, after an initial precipitation step to remove the bulk of the GeO₂, the remaining solution can be passed through an anion exchange resin. Under specific acidic conditions (e.g., a mixture of acetic acid and HCl), arsenic adheres to the resin while germanium and gallium pass through. The purified arsenic can then be eluted with water or a buffer solution unitedwell.com. SPE can further refine the product by removing trace metal contaminants asianmetal.com.

Solvent extraction , as described in the separation stage, can also be applied iteratively for purification. By carefully controlling the aqueous phase acidity and the choice of organic solvent, a high degree of purification can be achieved. For instance, back-extraction of arsenic into a dilute hydrogen peroxide solution not only recovers the arsenic but also helps to separate it from any co-extracted germanium unitedwell.com.

Table 2: Key Purification Techniques for this compound
TechniquePrincipleTypical ApplicationReference
DistillationSeparation based on boiling point differences (as AsCl₃).Final purification step to remove non-volatile impurities. isotopes.govnih.gov
Solid-Phase / Anion ExchangeSelective adsorption of arsenic species onto a solid support.Removal of germanium, gallium, and other metallic impurities. unitedwell.comasianmetal.com
Solvent ExtractionPreferential partitioning of an arsenic complex into an organic phase.Iterative purification to enhance separation from germanium. unitedwell.com

Management of By-products and Impurities (e.g., ⁷⁴As)

The irradiation of natural germanium targets with protons or deuterons can lead to the co-production of other arsenic radioisotopes, with Arsenic-74 (⁷⁴As) being a common and significant radionuclidic impurity researchgate.net. Due to their identical chemical properties, separating ⁷³As from ⁷⁴As is not feasible through chemical methods like distillation, extraction, or chromatography.

Therefore, the primary strategy for managing the ⁷⁴As impurity is to control its production at the source. This is achieved through careful selection of:

Target Material: The use of isotopically enriched germanium targets, specifically enriched in an isotope that favors the production of ⁷³As over ⁷⁴As via a specific nuclear reaction, is a key strategy.

Irradiation Parameters: The energy of the incident particle beam (e.g., protons) can be optimized to maximize the cross-section of the nuclear reaction that produces ⁷³As while minimizing the cross-sections of reactions that lead to ⁷⁴As and other undesirable isotopes.

Product specifications for commercially available ⁷³As often state a radionuclidic purity of greater than 99%, but explicitly exclude the contribution of ⁷⁴As from this value isotopes.govunitedwell.comisotopes.gov. This indicates that the presence of ⁷⁴As is an accepted characteristic of ⁷³As produced via certain routes and that its level is managed through production controls rather than post-production separation. The final product is therefore a mixture of arsenic radioisotopes, with ⁷³As being the predominant component.

Analytical Techniques for the Detection and Quantification of Arsenic 73

Gamma-Ray Spectrometry for ⁷³As Activity Measurement

Gamma-ray spectrometry is a primary, non-destructive technique for identifying and quantifying gamma-emitting radionuclides like Arsenic-73. The method involves measuring the energy and intensity of the gamma rays emitted from a sample. Each radionuclide has a unique gamma-ray energy signature, which acts as a fingerprint for its identification. mirdsoft.org

Instrumentation and Detector Systems (e.g., High-Purity Germanium Detectors)

The instrumentation for gamma-ray spectrometry centers around a detector that interacts with gamma rays, a system to process the resulting electronic signal, and software to analyze the energy spectrum. High-Purity Germanium (HPGe) detectors are the instruments of choice for high-resolution gamma-ray spectroscopy. wiley-vch.de

HPGe detectors are semiconductor devices that, when exposed to gamma radiation, generate a number of electron-hole pairs proportional to the energy of the incident photon. bnl.gov This charge is collected and converted into a voltage pulse. The key advantage of HPGe detectors is their exceptional energy resolution, meaning they can distinguish between gamma rays with very similar energies. This is critical in complex samples where multiple radionuclides may be present, preventing misidentification of peaks. Compared to other detectors like sodium iodide (NaI) scintillators, HPGe detectors produce much narrower peaks in the energy spectrum, allowing for more precise identification and quantification. isotopes.gov

Table 1: Comparison of Detector Types in Gamma-Ray Spectrometry

Feature High-Purity Germanium (HPGe) Sodium Iodide (NaI)
Resolution Excellent (e.g., ~2 keV FWHM at 1332 keV) Poor (e.g., ~80 keV FWHM at 1332 keV)
Efficiency Generally lower Generally higher
Operating Temp. Cryogenic (~77 K) Room Temperature

| Primary Use | High-precision nuclide identification and quantification | Gross counting, field surveys |

Spectral Analysis, Peak Identification, and Deconvolution

When a sample containing ⁷³As is analyzed, the HPGe detector and associated electronics generate an energy spectrum. This spectrum is a histogram plotting the number of detected gamma rays (counts) versus their energy. The characteristic emissions of ⁷³As appear as distinct peaks in this spectrum. The primary gamma ray for ⁷³As has an energy of 53.44 keV. Current time information in Norfolk, GB.

Peak Identification: The process begins with identifying the photopeaks, which correspond to the full energy of the gamma rays being deposited in the detector. The energy of each peak is determined, and by comparing these energies to a known library of radionuclide emissions, the isotopes in the sample can be identified. mirdsoft.org For this compound, the prominent peak at 53.44 keV is a key identifier.

Spectral Deconvolution: In samples containing multiple radionuclides, gamma-ray peaks can overlap. Spectral deconvolution is a computational process used to separate these overlapping peaks into their individual components. wiley-vch.deperiodictable.com This is essential for accurately calculating the net area of each peak, which is proportional to the activity of the corresponding radionuclide. Advanced software algorithms are used to fit mathematical functions to the peaks to resolve interferences.

Table 2: Key Gamma-Ray Emissions from this compound Decay

Energy (keV) Intensity (Yield per 100 decays)
53.440 2.21

Data sourced from ICRP Publication 107 and other nuclear data tables. Current time information in Norfolk, GB.

Calibration and Efficiency Determination for Quantitative Analysis

To move from qualitative identification to quantitative measurement of the ⁷³As activity, the gamma-ray spectrometry system must be properly calibrated. This involves two main types of calibration: energy calibration and efficiency calibration.

Energy Calibration: This process establishes the relationship between the channel number in the spectrum and the gamma-ray energy. It is performed by measuring standard sources that emit gamma rays of well-known energies across the desired energy range.

Efficiency Calibration: The efficiency of the detector—its ability to detect a gamma ray of a specific energy—is not constant and varies with energy, sample geometry, and the distance between the sample and the detector. An efficiency calibration determines this relationship. A calibration curve is generated by measuring a series of standard sources with known activities and gamma-ray energies. This curve allows the count rate (counts per second) measured from a peak in the spectrum to be converted into an emission rate (gammas per second), and subsequently into the activity of the radionuclide (in Becquerels).

Other Radiometric Techniques for ⁷³As

While gamma-ray spectrometry is a definitive method, other radiometric techniques can also be applied to the measurement of this compound.

Liquid Scintillation Counting (if applicable)

Liquid Scintillation Counting (LSC) is a highly efficient radiometric technique typically used for detecting alpha and low-energy beta emitters. Current time information in Norfolk, GB. However, it is also applicable to radionuclides that decay via electron capture, such as this compound.

The decay of ⁷³As by electron capture creates a vacancy in an inner electron shell of the resulting Germanium-73 atom. This vacancy is filled by an electron from a higher shell, leading to a cascade of electron transitions that releases energy. This energy is emitted either as characteristic X-rays or as low-energy Auger electrons. bnl.govisotopes.gov LSC is particularly effective at detecting these low-energy Auger electrons.

In LSC, the sample is mixed in a vial with a liquid scintillation cocktail. This cocktail contains organic solvent and scintillator molecules (fluors). The energy from the Auger electrons is transferred to the solvent and then to the fluors, which emit flashes of light (scintillations). These light flashes are detected by photomultiplier tubes in the LSC instrument. The rate of these flashes is proportional to the activity of the radionuclide in the sample. chemlin.org

Mass Spectrometry Approaches for Isotopic Analysis of Arsenic

Mass spectrometry provides a different approach to analyzing arsenic, focusing on the isotopic composition rather than the radioactive decay. These techniques separate ions based on their mass-to-charge ratio.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental and isotopic analysis. A sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms. The resulting ions are then guided into a mass spectrometer, where they are separated by mass.

While stable, naturally occurring arsenic is monoisotopic (¹⁰⁰% ⁷⁵As), ICP-MS can distinguish between different arsenic isotopes, including the radioactive ⁷³As isotope, based on their different masses. This allows for the determination of the isotopic ratio (e.g., ⁷³As/⁷⁵As) in a sample.

A significant challenge in arsenic analysis by ICP-MS is the presence of polyatomic interferences, particularly the ⁴⁰Ar³⁵Cl⁺ ion, which has the same nominal mass as the stable ⁷⁵As isotope. However, for ⁷³As, this specific interference is not an issue. Modern ICP-MS instruments, including triple-quadrupole systems (ICP-MS/MS), use collision/reaction cells to effectively remove such interferences, enabling accurate and sensitive measurements of arsenic isotopes even at trace levels. It is important to note that while mass spectrometry can quantify the amount of the ⁷³As isotope present, it does not measure its radioactivity directly.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Isotope Ratio Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining elemental and isotopic compositions. nih.gov In the context of ⁷³As, ICP-MS can be utilized to determine its isotopic ratio relative to other arsenic isotopes or to quantify its absolute concentration. The technique involves introducing a sample into a high-temperature argon plasma, which ionizes the atoms. dtic.mil These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

A key advantage of ICP-MS is its high sensitivity, capable of detecting elements at concentrations ranging from sub-parts-per-trillion to percent levels. dtic.mil For isotope ratio measurements, multicollector ICP-MS (MC-ICP-MS) offers higher precision compared to standard quadrupole ICP-MS, achieving precision up to 0.002% (RSD) in some applications. nih.gov

However, the analysis of arsenic by ICP-MS presents challenges due to spectral interferences. The most abundant stable isotope of arsenic is ⁷⁵As. A significant interference at this mass is the polyatomic ion ⁴⁰Ar³⁵Cl⁺, which can form from the argon plasma gas and chlorine present in the sample matrix. thermofisher.comnih.gov While ⁷³As has a different mass, isobaric interferences from other elements or polyatomic species must be considered and corrected for. Modern ICP-MS instruments often incorporate collision/reaction cells to mitigate such interferences. nih.govthermofisher.com In this approach, a gas is introduced into the cell to react with or thermalize interfering ions, allowing the target isotope to pass through to the detector with a much-improved signal-to-noise ratio. nih.gov

ParameterInstrument/TechniquePurpose in ⁷³As Analysis
Ion SourceInductively Coupled Plasma (ICP)Atomizes and ionizes arsenic atoms from the sample.
Mass AnalyzerQuadrupole or Magnetic SectorSeparates ⁷³As ions from other ions based on mass-to-charge ratio.
DetectorElectron Multiplier / Faraday CupCounts the number of ⁷³As ions to determine concentration or ratio.
Interference ReductionCollision/Reaction Cell (CRC)Minimizes polyatomic interferences (e.g., from ArCl⁺) that could obscure the arsenic signal. thermofisher.com
High Precision ModeMulti-Collector (MC-ICP-MS)Enables highly precise measurement of isotope ratios. nih.gov

Accelerator Mass Spectrometry (AMS) for Ultra-Trace ⁷³As Analysis

Accelerator Mass Spectrometry (AMS) stands as one of the most sensitive techniques for measuring long-lived radioisotopes at extremely low concentrations, typically with isotopic abundances in the range of 10⁻¹² to 10⁻¹⁶. researchgate.net This makes it exceptionally well-suited for the ultra-trace analysis of ⁷³As, especially in environmental or biological samples where concentrations may be exceedingly low.

Unlike conventional mass spectrometry, AMS accelerates ions to very high energies (mega-electron volts). researchgate.net The process begins with the generation of negative ions from the sample. These ions are accelerated in a tandem accelerator. In the middle of the accelerator, they pass through a "stripper"—a thin foil or gas—which removes several electrons, converting the negative ions into positive ions. This stripping process is crucial as it effectively destroys molecular isobars (molecules with the same mass as the target isotope), which are a primary source of interference in conventional mass spectrometry. mdpi.com After further acceleration, the ions are analyzed by magnetic and electrostatic sectors, which separate them by mass, energy, and charge, providing an extremely clean signal with very low background. researchgate.netrug.nl

The main advantage of AMS over other techniques is its remarkable ability to distinguish a rare isotope from an abundant neighboring mass and to eliminate molecular interferences. mdpi.com This allows for the direct counting of individual ⁷³As atoms, leading to exceptional sensitivity that is often inaccessible by other mass spectrometric methods. researchgate.net

FeatureDescriptionAdvantage for ⁷³As Analysis
High Ion Energy Ions are accelerated to MeV energies. researchgate.netAllows for subsequent separation based on energy and charge, not just mass.
Molecular Dissociation A stripper gas or foil breaks apart interfering molecular ions. mdpi.comrug.nlEliminates isobaric molecular interferences, a major challenge in ICP-MS.
Ion Detection Individual ions are counted using specialized nuclear physics detectors. rug.nlProvides ultimate sensitivity for detecting ultra-trace amounts of ⁷³As. researchgate.net
Sample Requirement Can operate with very small sample sizes. researchgate.netSuitable for applications where sample material is limited.

Radiotracer Techniques for Method Validation and Development

As a radioisotope, ⁷³As is an ideal radiotracer for validating and developing analytical methods for arsenic. A radiotracer is a radioactive isotope that can be used to track the path of an element through a chemical or biological system. The principle involves "spiking" a sample with a known amount of the radiotracer (⁷³As) and then following its radioactive signal through each step of an analytical procedure.

This technique is invaluable for determining the efficiency and reliability of sample preparation steps, such as extraction, separation, and purification. nih.gov For example, when developing a method to separate different arsenic species using High-Performance Liquid Chromatography (HPLC), ⁷³As can be used to determine the recovery of arsenic in each fraction. By measuring the radioactivity of the sample before and after a given step, one can accurately calculate the chemical yield and identify any potential losses.

Method validation using radiotracers ensures accuracy, precision, and robustness. nih.gov For instance, in the validation of a new radiopharmaceutical, analytical methods like HPLC and Thin-Layer Chromatography (TLC) are assessed for their ability to separate the desired radiolabeled compound from impurities. nih.gov Similarly, ⁷³As can be used to verify that a new analytical method for total arsenic or arsenic species provides reliable and accurate measurements by confirming the quantitative recovery of the spiked tracer.

Quality Control and Purity Assessment of ⁷³As Preparations

The quality and purity of ⁷³As preparations are paramount for their use in research. Quality control procedures are designed to ensure that the product meets specific standards for identity, purity, and concentration. Key aspects of this assessment include radionuclidic purity, chemical purity, and activity concentration.

Radionuclidic Purity: This measures the proportion of the total radioactivity that is present as ⁷³As. It is crucial to identify and quantify any other radioisotopes that may be present as impurities from the production process (e.g., proton bombardment of a germanium target). isotopes.gov The National Isotope Development Center specifies a radionuclidic purity of >99% for its ⁷³As product (exclusive of ⁷⁴As). isotopes.gov

Chemical Purity: This refers to the absence of non-radioactive chemical contaminants, particularly other metals. Techniques like Microwave Plasma-Atomic Emission Spectrometry (MP-AES) or ICP-MS can be used to detect trace metal impurities. nih.gov For example, in the quality analysis of a related arsenic isotope, ⁷²As, limits of detection for impurities like germanium and copper were established at 1 ppm and 10 ppb, respectively. nih.gov The final product should be in a well-defined chemical form, such as Arsenic(V) in 0.1 N HCl. isotopes.gov

Activity Concentration: This is the amount of radioactivity per unit volume, often expressed in megabecquerels per milliliter (MBq/mL) or millicuries per milliliter (mCi/mL). isotopes.gov This parameter is essential for ensuring that the preparation has the correct amount of radioactivity for its intended application.

To ensure consistent quality, quality assurance samples, such as method blanks, are processed alongside the production batches to monitor for any contamination introduced during the procedure. dtic.mil

Advanced Applications of Arsenic 73 As a Radiotracer in Scientific Research

Tracer Studies in Environmental Sciences

The use of Arsenic-73 as a radiotracer has significantly advanced our understanding of arsenic's behavior in the environment. Its ability to be detected at very low concentrations makes it an ideal tool for studying the intricate pathways of this element in geological and biological systems.

Investigation of Arsenic Transport and Mobility in Geological and Aquatic Systems

This compound is instrumental in elucidating the mechanisms of arsenic transport and mobility in various geological and aquatic environments. By introducing a known quantity of this compound into a system, researchers can trace its movement through soil, sediments, and water bodies. This allows for the determination of key parameters that govern its fate and transport.

Research Findings:

Sorption and Desorption Dynamics: Tracer studies using this compound have been employed to quantify the rates of arsenic sorption to and desorption from mineral surfaces, such as iron oxides and clays. These studies are crucial for predicting the retardation of arsenic movement in groundwater systems.

Influence of Geochemical Parameters: The mobility of arsenic is highly dependent on factors like pH, redox potential, and the presence of other ions. This compound allows for controlled laboratory experiments to investigate how these parameters influence the partitioning of arsenic between solid and aqueous phases. For example, studies have shown that under reducing conditions, the mobility of arsenic can increase due to the dissolution of iron oxides to which it is bound.

Hydrological Transport Modeling: Data from this compound tracer experiments are used to validate and calibrate hydrological transport models. These models are essential for assessing the risk of arsenic contamination of drinking water sources and for developing effective remediation strategies. The U.S. Environmental Protection Agency (EPA) has utilized laboratory data generated with the help of this compound to support regulatory decisions regarding inorganic arsenic in drinking water osti.gov.

Table 1: Factors Influencing Arsenic Mobility in Geological and Aquatic Systems Studied with this compound.
ParameterInfluence on Arsenic MobilityRelevance of this compound Studies
pHAffects the surface charge of minerals and the speciation of arsenic, influencing sorption.Allows for precise measurement of arsenic partitioning under varying pH conditions.
Redox Potential (Eh)Determines the oxidation state of arsenic (As(III) or As(V)) and the stability of iron oxides, which are major arsenic sorbents.Enables the tracking of arsenic behavior as redox conditions are manipulated in experimental setups.
MineralogyDifferent minerals (e.g., iron oxides, clays, sulfides) have varying affinities for arsenic.Helps in quantifying the sorption capacity and kinetics of different geological materials for arsenic.
Presence of Competing IonsIons like phosphate and silicate can compete with arsenate for sorption sites.Facilitates the study of competitive sorption processes and their impact on arsenic mobility.

Elucidation of Arsenic Cycling and Transformation in Biogeochemical Processes

The biogeochemical cycling of arsenic involves a complex interplay of physical, chemical, and biological processes that transform arsenic between its various chemical forms. This compound is a vital tool for unraveling these intricate transformation pathways.

Research Findings:

Microbial Transformations: Microorganisms play a crucial role in arsenic cycling by mediating redox transformations between arsenite (As(III)) and arsenate (As(V)). By using this compound labeled substrates, scientists can track the rates of microbial arsenate reduction and arsenite oxidation in sediments and water. These studies have identified specific microbial communities responsible for these transformations and the environmental conditions that favor their activity.

Methylation and Volatilization: Certain microorganisms can methylate inorganic arsenic to form volatile organic arsenic compounds. Tracer experiments with this compound can quantify the rates of arsenic methylation and subsequent volatilization, which is a pathway for arsenic removal from aquatic systems to the atmosphere.

Coupling with Other Elemental Cycles: The arsenic cycle is often coupled with the biogeochemical cycles of other elements, particularly iron, sulfur, and carbon. nih.gov this compound can be used in conjunction with stable isotopes of these other elements to investigate the interconnectedness of these cycles. For instance, the reduction of iron oxides by microbes can lead to the release of adsorbed arsenic, a process that can be meticulously studied using radiotracer techniques.

Soil-Plant Transfer Dynamics and Root Uptake Mechanisms of Arsenic in Agricultural Systems

Understanding the uptake and translocation of arsenic in plants is critical for ensuring food safety, particularly in regions with arsenic-contaminated soils and irrigation water. This compound provides a sensitive method for tracing the path of arsenic from the soil into and throughout the plant.

Research Findings:

Root Uptake Pathways: Studies using this compound have helped to identify the primary pathways for arsenic uptake by plant roots. For example, it has been shown that arsenate is taken up by phosphate transporters, while arsenite can be taken up through aquaporin channels.

Translocation and Accumulation: Once inside the plant, the distribution of arsenic can be tracked using this compound. This has revealed that some plant species, known as hyperaccumulators, can transport and store high concentrations of arsenic in their aerial parts. In contrast, many crop plants tend to retain more arsenic in their roots.

Factors Affecting Bioavailability: The bioavailability of arsenic in soil to plants is influenced by soil properties such as pH, organic matter content, and the presence of iron oxides. This compound can be used in controlled experiments to assess how these factors affect the soil-to-plant transfer of arsenic. This knowledge is crucial for developing agricultural practices that minimize arsenic accumulation in edible plant parts.

Table 2: Research Findings on Arsenic Soil-Plant Transfer Using this compound.
Research AreaKey FindingSignificance
Root UptakeArsenate and arsenite are taken up by different transport systems in plant roots.Provides targets for breeding or genetic engineering of crops with reduced arsenic uptake.
TranslocationArsenic mobility and distribution vary significantly between different plant species and cultivars.Helps in selecting crop varieties that are less prone to accumulating arsenic in edible parts.
BioavailabilitySoil amendments, such as iron oxides or organic matter, can reduce the uptake of arsenic by plants.Informs the development of soil management strategies to mitigate arsenic contamination in crops.

Radiotracer Applications in Materials Science and Engineering

In the realm of materials science and engineering, this compound serves as a precise probe for investigating the behavior of arsenic atoms within solid-state materials. This is particularly important in the semiconductor industry, where arsenic is a common dopant.

Diffusion Studies in Semiconductor Materials (e.g., Gallium Arsenide Synthesis)

The performance of semiconductor devices is critically dependent on the precise distribution of dopant atoms. This compound allows for highly accurate measurements of arsenic diffusion in semiconductor materials like gallium arsenide (GaAs).

Research Findings:

Diffusion Coefficient Determination: By implanting a thin layer of this compound into a semiconductor wafer and then annealing it at different temperatures and times, the diffusion profile of the arsenic atoms can be measured with high sensitivity. This allows for the precise determination of the diffusion coefficient, a fundamental parameter for process modeling in semiconductor manufacturing.

Mechanism of Diffusion: Radiotracer studies can help elucidate the atomic mechanisms of diffusion. For example, by studying the effect of defect concentrations on the diffusion of this compound, it is possible to determine whether diffusion occurs via vacancies, interstitials, or other mechanisms.

Impact of Processing Conditions: The diffusion of arsenic can be influenced by various processing conditions, such as the composition of the annealing atmosphere. This compound can be used to systematically study these effects, enabling the optimization of manufacturing processes to achieve the desired dopant profiles.

Characterization of Arsenic-Doped Materials for Advanced Electronic and Aerospace Technologies

Arsenic-doped materials are utilized in a range of advanced technologies, from high-speed transistors to specialized components for aerospace applications. The uniformity and stability of the arsenic doping are critical for the performance and reliability of these devices.

Research Findings:

Dopant Segregation: In some materials, arsenic atoms may segregate to grain boundaries or other defects, which can degrade the material's properties. Autoradiography using this compound can be used to visualize the microscopic distribution of arsenic and identify any segregation phenomena.

Material Stability at High Temperatures: For aerospace applications, materials must often withstand extreme temperatures. By using this compound, it is possible to study the stability of the arsenic dopant profile at high temperatures and to investigate any potential for dopant redistribution or loss, which could affect the long-term performance of components.

Quality Control in Material Synthesis: The precise control over dopant concentration is crucial in the synthesis of advanced electronic materials. This compound can be used as a tracer in the development and validation of new synthesis techniques to ensure the production of materials with uniform and reproducible arsenic doping.

Surface Adsorption and Desorption Kinetics at Material Interfaces

The interaction of arsenic with material surfaces is a critical area of research, particularly in environmental science and materials science. The kinetics of these interactions—how fast arsenic binds to (adsorption) and releases from (desorption) a surface—often occur in multiple phases. Typically, an initial rapid uptake is followed by a much slower, gradual retention process that can continue for extended periods.

While many studies have examined these kinetics for arsenic, they have generally not utilized 73As as a tracer. However, the specific nuclear properties of this compound make it an exceptionally suitable tool for such investigations. Its 80.30-day half-life is ideal for long-term experiments that monitor the slow, diffusion-limited adsorption and desorption phases that can be difficult to capture with short-lived tracers. The gamma emissions of 73As allow for non-invasive, real-time monitoring of its concentration on a material's surface or in the surrounding solution. Although specific research employing 73As to probe these surface kinetics is not widely documented, its utility in providing precise data for modeling the long-term fate and transport of arsenic at material interfaces is clear.

Fundamental Nuclear and Radiochemical Research

Isotope Exchange and Reaction Mechanism Studies

Isotope exchange studies are a powerful method for elucidating the mechanisms of chemical reactions. By substituting a stable isotope with a radioisotope like this compound, researchers can trace the path of atoms through complex reaction pathways. This technique helps determine whether a reaction involves the transfer of atoms between different molecules or phases and can reveal the rates of these exchange processes.

For example, 73As could be used to study the dynamic equilibrium and rate of exchange between different oxidation states of arsenic, such as arsenite (As(III)) and arsenate (As(V)), under various environmental conditions. It could also trace the exchange of arsenic atoms between a liquid phase and a solid surface, providing fundamental insights into dissolution, precipitation, and surface complexation mechanisms. While the principle is well-established, specific studies detailing the use of this compound for elucidating such reaction mechanisms are not extensively reported in current literature. Nonetheless, as a reliable tracer, 73As remains a valuable potential tool for fundamental mechanistic studies in arsenic chemistry.

Neutron Interaction Studies in Nuclear Energy Research and Fusion Systems

In the fields of nuclear energy and fusion systems, a thorough understanding of how neutrons interact with various materials is paramount for safety, efficiency, and waste management. Radiochemical diagnostics often rely on precise data regarding neutron-induced reaction cross-sections—the probability that a specific nuclear reaction will occur.

This compound is relevant in this context both as a product of neutron interactions and as a target material for further reactions. Research conducted at institutions like Lawrence Livermore National Laboratory has focused on developing modeled nuclear reaction cross-sections for arsenic isotopes. osti.gov These studies are critical for predicting the inventory of radionuclides produced in nuclear environments.

Key neutron-induced reactions involving 73As include:

Production: 73As can be produced via the 74As(n,2n)73As reaction, where a neutron strikes an Arsenic-74 nucleus and ejects two neutrons. osti.gov

Destruction/Transmutation: As a nuclide present in a neutron field, 73As can itself capture a neutron (n,γ) to become 74As or undergo other reactions.

This data is essential for modeling the behavior of materials in fission and fusion reactors, where transmutation of stable elements can lead to the production of radioactive isotopes, affecting the material's structural integrity and its long-term radioactive waste profile.

Table 1: Selected Neutron-Induced Reactions Involving Arsenic Isotopes

Reaction Description Relevance
75As(n,γ)76As Neutron capture by stable arsenic Primary activation pathway in materials containing arsenic.
75As(n,2n)74As Ejection of two neutrons from stable arsenic Produces the radioisotope 74As.
74As(n,2n)73As Production of 73As from 74As A reaction pathway that forms this compound in a neutron environment. osti.gov
74As(n,p)74Ge Neutron-in, proton-out reaction Transmutation to a different element (Germanium).

Development and Optimization of Radiochemical Separation Processes

The production of high-purity this compound for research applications necessitates sophisticated radiochemical separation techniques to isolate it from the target material and other coproduced radioisotopes. A common production route involves the proton bombardment of germanium, typically in the form of Germanium oxide (GeO₂). researchgate.netnih.gov

Several methods have been developed and optimized for this separation:

Solid-Phase Extraction: One effective method involves dissolving the irradiated germanium oxide target in concentrated hydrofluoric acid (HF). The germanium is stabilized as the [GeF₆]²⁻ complex, while potassium iodide (KI) is added to convert the arsenic into arsenic triiodide ([*As]AsI₃). This arsenic compound is then selectively separated using a polystyrene-based solid-phase extraction cartridge. This process has demonstrated high efficiency, with a radiochemical separation yield for arsenic exceeding 90%. researchgate.netnih.gov

Solvent Extraction: The significant difference in the distribution of Germanium(IV) and Arsenic(III) between concentrated hydrochloric acid (HCl) and various organic solvents (like carbon tetrachloride or benzene) forms the basis of liquid-liquid extraction separation methods. osti.gov

These processes are designed to produce no-carrier-added (nca) 73As, meaning it is of very high specific activity and free from stable arsenic isotopes, which is crucial for tracer studies where minuscule amounts of the substance are being tracked.

Table 2: Comparison of Radiochemical Separation Techniques for this compound

Technique Principle Target Material Separation Yield Final Chemical Form
Solid-Phase Extraction Selective adsorption of [*As]AsI₃ onto a polystyrene resin. researchgate.netnih.gov Germanium oxide (GeO₂) >90% researchgate.netnih.gov [*As]AsI₃

In Vitro Mechanistic Studies in Model Systems (Non-Human, Non-Clinical Focus)

Investigation of Fundamental Uptake and Distribution Pathways in Cellular Models (e.g., protein binding mechanisms)

This compound is an invaluable tool for investigating the fundamental biochemical pathways of arsenic at the cellular level. Its use in in vitro models allows researchers to trace how arsenic is taken up by cells, where it accumulates, and what specific molecules it interacts with, all of which are central to understanding its biological effects.

A primary mechanism of arsenic's biological activity is its interaction with proteins. Trivalent arsenicals, in particular, have a high affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins. nih.gov The binding of arsenic to these sites can alter a protein's structure and inhibit its function. acs.org

73As has been used as a tracer to quantify these interactions. For instance, early studies used a 73As tracer in a fractional occupancy assay to determine the average dissociation constant (Kd) for arsenite binding to all capable proteins in rabbit liver. nih.gov Identifying the specific proteins that arsenic binds to is a major goal. Techniques combining arsenical affinity chromatography with mass spectrometry are used to isolate and identify these arsenic-binding proteins from the cellular proteome. rsc.org Such studies have identified numerous target proteins, including enzymes critical for metabolism and cellular signaling. nih.gov

By tracing 73As, researchers can explore the kinetics of arsenic uptake, its distribution between different cellular compartments (e.g., nucleus, mitochondria, cytosol), and its binding affinity for various proteins, providing a quantitative and mechanistic understanding of its cellular behavior.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound 73As
Germanium-73 73Ge
Arsenite As(III)
Arsenate As(V)
Germanium oxide GeO₂
Hydrofluoric acid HF
Potassium iodide KI
Arsenic triiodide AsI₃
Hydrochloric acid HCl
Carbon tetrachloride CCl₄
Benzene C₆H₆

Q & A

Q. How is Arsenic-73 synthesized and characterized for experimental use in environmental studies?

this compound is typically produced via proton irradiation at facilities like the Isotope Production Facility (IPF) using high-energy beams (e.g., 100 MeV) to maximize yield . Characterization involves gamma spectroscopy to confirm isotopic purity and radiochemical separation to isolate As-73 from co-produced isotopes (e.g., germanium-68). For reproducibility, protocols must specify beam current, target material, and post-irradiation purification steps (e.g., ion-exchange chromatography) .

Q. What are the primary applications of this compound in environmental and biomedical research?

As-73 is used as a tracer to study contaminant mobility in soil-water systems, particularly adsorption dynamics on hydrous iron oxides . In biomedical contexts, it serves as a short-lived radiotracer for metabolic pathways, requiring rapid in vivo imaging (e.g., PET) due to its 80-day half-life . Researchers must optimize dosing to balance detection sensitivity and radiation safety limits (e.g., ≤0.6 μg/cm² for percutaneous absorption studies) .

Q. How do researchers ensure isotopic purity and avoid interference from other arsenic isotopes?

Isotopic separation techniques, such as mass spectrometry coupled with radiochemical purification, are critical. For example, As-73 can be differentiated from stable As-75 via neutron activation analysis (NAA) or gamma-ray energy discrimination. Protocols should include decay time adjustments to mitigate interference from shorter-lived isotopes (e.g., As-74, t₁/₂ = 17.8 days) .

Advanced Research Questions

Q. How can contradictory data on arsenic adsorption in soil systems be resolved using this compound?

Contradictions in adsorption affinity (e.g., varying binding to amorphous vs. crystalline iron oxides) arise from pH-dependent surface charges and competing anions (e.g., phosphate). To address this:

  • Conduct sequential extraction experiments with As-73-spiked soils to quantify phase-specific binding .
  • Use synchrotron-based XAS to validate chemical speciation in solid phases.
  • Statistically compare datasets using ANOVA to identify dominant variables (e.g., pH, ionic strength) .

Q. What experimental design considerations are critical for tracer studies using this compound in dynamic biological systems?

Key factors include:

  • Dose calibration : Balance between detectable activity (≥0.000024 μg/cm²) and biological toxicity thresholds .
  • Temporal resolution : Align imaging intervals (e.g., PET scans) with As-73’s half-life to track real-time metabolic fluxes.
  • Control groups : Use isotopically enriched stable arsenic (e.g., As-75) to distinguish tracer signals from background .

Q. How do methodological limitations affect the detection of this compound in low-concentration environmental samples?

Limitations include:

  • Detection sensitivity : Gamma spectroscopy’s limit of quantification (LOQ) for As-73 is ~1 Bq/g, necessitating pre-concentration steps (e.g., coprecipitation with Fe(OH)₃) .
  • Matrix effects : Organic matter in soils can quench gamma emissions; mitigate via ashing or acid digestion .
  • Decay corrections : For long-term studies, apply decay equations (A = A₀e^(-λt)) to adjust activity measurements .

Methodological Best Practices

  • Data validation : Cross-check radiotracer results with stable isotope dilution mass spectrometry (IDMS) to confirm accuracy .
  • Ethical reporting : Disclose statistical thresholds (e.g., p < 0.05) and instrument precision (e.g., ±5% for gamma counts) to avoid overinterpretation .
  • Collaborative workflows : Integrate radiochemists, environmental scientists, and data analysts to address multidisciplinary challenges (e.g., tracer kinetics in heterogeneous media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.